Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
“Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 1823420-32-1 . It has a molecular weight of 256.06 . The IUPAC name for this compound is methyl 3-bromopyrazolo [1,5-a]pyrimidine-6-carboxylate .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized using different pathways . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate” is represented by the Inchi Code: 1S/C8H6BrN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3 .
Physical And Chemical Properties Analysis
“Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate” is a pale-yellow to yellow-brown solid . It should be stored in a refrigerator .
Scientific Research Applications
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Antitumor Applications
- Pyrazolo[1,5-a]pyrimidines have been used as an antitumor scaffold . They have attracted a great deal of attention in medicinal chemistry due to their significant properties .
- The synthesis pathways for the preparation and post-functionalization of this functional scaffold have been developed by various researchers . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
- The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
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Fluorophore Applications
- Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics .
- Their simpler and greener synthetic methodology allows for tunable photophysical properties .
- The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
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Inhibitor Applications
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Neuroprotective and Anti-neuroinflammatory Applications
- Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
- A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized .
- The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
- Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
- A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
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Synthesis of LDN-212854
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Generation of Disubstituted Cyclopropanes
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Design of 6-Methyl Pyrimidine-5-Carboxylate Derivatives
- A synthetic route for the design of 6-methyl pyrimidine-5-carboxylate derivatives has been established .
- The synthetic versatility of the pyrazolo[1,5-a]pyrimidine scaffold permits structural modifications throughout its periphery .
- The synthesized compounds have shown promising neuroprotective and anti-inflammatory properties .
Safety And Hazards
The safety information for “Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate” includes several precautionary statements. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, not to get in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection . If swallowed, it is advised to call a POISON CENTER or doctor/physician if you feel unwell . If it gets in the eyes, rinse cautiously with water for several minutes .
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have been used as a scaffold for combinatorial library design and drug discovery . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZJFOQCUQDFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=C(C=N2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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